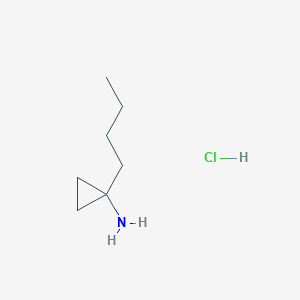
1-Butylcyclopropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C₇H₁₅N·HCl. It is a white to off-white crystalline powder with a melting point of 140-145°C . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
准备方法
The synthesis of 1-butylcyclopropan-1-amine hydrochloride can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes. In this method, a primary amine is synthesized by alkylation of ammonia using a haloalkane, such as butyl bromide, under controlled conditions . The reaction typically requires a large excess of ammonia to ensure the formation of the primary amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve more advanced techniques, such as catalytic hydrogenation or reductive amination, to achieve higher yields and purity levels .
化学反应分析
1-Butylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Butylcyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of cyclopropylamines on biological systems.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 1-butylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
1-Butylcyclopropan-1-amine hydrochloride can be compared with other cyclopropylamines, such as:
Cyclopropylamine: A simpler analog with similar reactivity but lacking the butyl group.
1-Methylcyclopropan-1-amine: Another analog with a methyl group instead of a butyl group, leading to different physical and chemical properties.
生物活性
1-Butylcyclopropan-1-amine hydrochloride, a cyclopropane derivative, has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by its cyclopropane ring, which contributes to its distinct chemical reactivity and biological interactions. The molecular formula is C5H10ClN, with a molecular weight of approximately 133.59 g/mol. Its structural features allow for interactions with various biological targets, making it a compound of interest in medicinal chemistry.
Research indicates that cyclopropane derivatives can influence several biological pathways. Notably, compounds with similar structures have shown dual actions in modulating calcium channels and enhancing ATPase activity in cardiac tissues. For instance, related compounds have been documented to inhibit ryanodine receptor (RyR) calcium leakages while simultaneously activating sarcoplasmic reticulum calcium ATPase (SERCA) activity, which is crucial for cardiac function .
Table 1: Summary of Biological Activities Related to Cyclopropane Derivatives
Pharmacological Effects
The pharmacological profile of this compound suggests potential therapeutic applications. Studies have indicated that this compound may exhibit:
- Cardioprotective Effects : By modulating calcium homeostasis in cardiac cells, it may help prevent arrhythmias and improve heart muscle function.
- Antimicrobial Activity : Preliminary investigations suggest that cyclopropane derivatives possess antibacterial properties, potentially useful in treating infections .
Case Study 1: Cardiac Function Improvement
A study evaluated the effects of a structurally similar cyclopropanol derivative on cardiac myocytes. The results demonstrated a significant increase in SERCA2a activity, leading to enhanced calcium uptake and improved contractility in heart tissues. This suggests that this compound may have similar beneficial effects on cardiac function .
Case Study 2: Antimicrobial Efficacy
Another study explored the antibacterial properties of cyclopropane derivatives against various bacterial strains. The findings revealed that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
属性
IUPAC Name |
1-butylcyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-3-4-7(8)5-6-7;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSCOGUVRBXICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














